molecular formula C21H26N6O3 B6484903 3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine CAS No. 899953-52-7

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine

Cat. No. B6484903
CAS RN: 899953-52-7
M. Wt: 410.5 g/mol
InChI Key: PDVLNOAVXDNITH-UHFFFAOYSA-N
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Description

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine, also known as 3MP6NP, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridazine, a heterocyclic aromatic compound containing a six-membered ring with two nitrogen atoms at the positions of the 4 and 6 carbons. This compound has been widely studied due to its unique properties and its potential for use in various applications.

Scientific Research Applications

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine has been used in various scientific research applications, such as in the synthesis of other compounds, in the study of enzyme inhibitors, in the study of drug metabolism, and in the study of the structure and function of proteins. It has also been used in the study of the effects of environmental pollutants on human health. Additionally, this compound has been used in the synthesis of organic semiconductors, which are materials used in the development of electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine is not yet fully understood, but it is believed to involve the binding of the compound to certain enzyme receptors. This binding is thought to inhibit the activity of the enzyme, leading to the desired physiological or biochemical effect. Additionally, it is believed that the compound may interact with other molecules in the body, leading to changes in the structure and/or function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine are not yet fully understood. However, studies have shown that the compound has a variety of effects on the body, including inhibition of enzyme activity, inhibition of drug metabolism, and changes in the structure and/or function of proteins. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine in laboratory experiments include its low cost and its ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on different systems.

Future Directions

The potential future directions for research on 3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine include further study of its mechanism of action and its effects on various biological systems. Additionally, further research could be conducted to explore the potential of this compound in the development of new drugs and treatments. Finally, further research could be conducted to explore the potential of this compound in the development of organic semiconductors.

Synthesis Methods

3-(4-methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine can be synthesized from the reaction of 4-methylpiperidine and 3-nitrobenzoyl chloride, followed by the addition of 4-(3-piperazin-1-yl)pyridazine. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reaction components. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the final product. The reaction is typically carried out at a temperature of 80-90°C and the product is isolated by filtration or crystallization.

properties

IUPAC Name

[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-16-7-9-24(10-8-16)19-5-6-20(23-22-19)25-11-13-26(14-12-25)21(28)17-3-2-4-18(15-17)27(29)30/h2-6,15-16H,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVLNOAVXDNITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperidin-1-yl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazine

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